N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that features a pyrrolidine ring, a thiazole ring, and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and isonicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The pyrrolidine group can be introduced through nucleophilic substitution reactions, while the isonicotinamide moiety is often added via amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound. The isonicotinamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, exhibit similar biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxamide share the thiazole ring and have comparable properties.
Isonicotinamide derivatives: Compounds such as isonicotinic acid hydrazide are structurally related and used in similar applications.
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the combination of the pyrrolidine, thiazole, and isonicotinamide moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities .
Properties
CAS No. |
828920-95-2 |
---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-3-5-14-6-4-10)16-13-15-9-11(19-13)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) |
InChI Key |
QVERPHXRMCCYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.